

The Architecture of the Aryl Hydrocarbon Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AHR 10240	
Cat. No.:	B132701	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that serves as a critical environmental sensor, responding to a vast array of exogenous and endogenous molecules.[1] Initially identified as the mediator of toxicity for environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), its role is now understood to extend into crucial physiological processes, including immune regulation, stem cell maintenance, and cellular differentiation.[1] As a unique member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors, the AHR is the only one known to be directly activated by small molecules, making its structure a subject of intense research and a promising target for therapeutic intervention.[2] This guide provides a detailed examination of the AHR's molecular structure, the complexes it forms, and the experimental methodologies used to elucidate its architecture.

Core Structural Domains of the Human AHR

The human AHR is an 848-amino acid protein organized into several distinct functional domains that govern its activity, interactions, and localization.[3] The N-terminal half of the receptor is highly conserved across species, while the C-terminal half, containing the transactivation domain, shows considerable variability.[4]

Basic Helix-Loop-Helix (bHLH) Domain: Located at the N-terminus, this domain is a hallmark
of many transcription factors.[1] It consists of a basic region responsible for direct binding to
DNA recognition sequences and a helix-loop-helix region that facilitates protein-protein



interactions, primarily dimerization with its partner protein, ARNT.[1] The bHLH region also contains a critical nuclear localization signal (NLS) which, when exposed, permits the receptor's import into the nucleus.[1]

- Per-Arnt-Sim (PAS) Domains (PAS-A and PAS-B): The AHR contains two tandem PAS domains, which are versatile signaling and interaction modules.[1]
 - PAS-A: This domain is essential for the specificity and stability of the heterodimerization with ARNT.[5] Structural studies reveal that an N-terminal α-helix (the A'α-helix) is a key feature of the PAS-A dimerization interface.[5]
 - PAS-B: This domain serves as the primary ligand-binding pocket of the AHR.[1] Its
 structure allows it to accommodate a wide variety of structurally diverse compounds. The
 PAS-B domain is also a critical interface for interaction with the chaperone protein Hsp90,
 which maintains the receptor in a ligand-receptive conformation.[6]
- Transactivation Domain (TAD): Located at the C-terminal end of the protein, the TAD is responsible for recruiting co-activators and co-repressors to the AHR/ARNT complex, thereby modulating the transcription of target genes.[1] This domain is functionally subdivided into regions rich in glutamine (Q-rich), proline/serine/threonine (P/S/T-rich), and acidic residues.[2][7] The Q-rich subdomain, in particular, has been shown to be a key interaction site for coactivators like SRC-1.[7]

Data Presentation: Human AHR Domain Summary

The following table summarizes the key domains of the 848-amino acid human AHR protein (UniProt ID: P35869), their approximate locations, and their principal functions.



Domain	Approximate Amino Acid Position[3]	Key Functions[1][3][6][7]
bHLH	27 - 80	DNA binding (via basic region), Dimerization with ARNT, Contains Nuclear Localization Signal (NLS)
PAS-A	111 - 181	Primary domain for heterodimerization with ARNT
PAS-B	275 - 342	Ligand binding, Interaction with Hsp90 chaperone
TAD	594 - 805 (approx.)	Transactivation, Recruitment of co-activators and co-repressors (contains Q-rich region)

The AHR Signaling Pathway and Protein Complexes

The AHR's function is tightly regulated through its association with other proteins, forming distinct cytosolic and nuclear complexes that dictate its activity state.

The Inactive Cytosolic Complex

In the absence of a ligand, the AHR resides in the cytoplasm as part of a large, inactive multiprotein complex. This complex includes a dimer of Heat shock protein 90 (Hsp90), the cochaperone p23 (PTGES3), and an immunophilin-like protein known as AHR-interacting protein (AIP) or XAP2.[1] The Hsp90 chaperone is essential for AHR signaling; it maintains the receptor in a conformation that is competent for high-affinity ligand binding and prevents its premature degradation.[6]

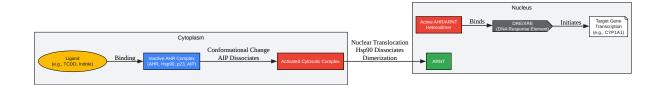
Ligand Activation and the Nuclear Complex

Upon binding of an agonist, the AHR undergoes a conformational change. This change leads to the dissociation of AIP, exposing the nuclear localization signal within the bHLH domain.[1] The AHR-ligand-Hsp90 complex is then actively transported into the nucleus. Inside the nucleus, Hsp90 dissociates, and the AHR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear



Translocator (ARNT), also a bHLH/PAS protein.[1] This activated AHR/ARNT heterodimer is the transcriptionally active form of the receptor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), which have the core consensus sequence 5'-TGCGTG-3', located in the promoter regions of target genes, thereby initiating transcription.[2][3]

Visualization: Canonical AHR Signaling Pathway



Click to download full resolution via product page

Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Structural Determination Methodologies

The high instability and flexibility of the AHR protein have historically made its structural elucidation challenging. Recent advances in cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided unprecedented, high-resolution insights into the AHR's architecture.

Cryo-Electron Microscopy of the Cytosolic Complex

Cryo-EM has been instrumental in visualizing the large, dynamic cytosolic AHR complex. This technique allows for the structural determination of protein complexes in a near-native state without the need for crystallization.

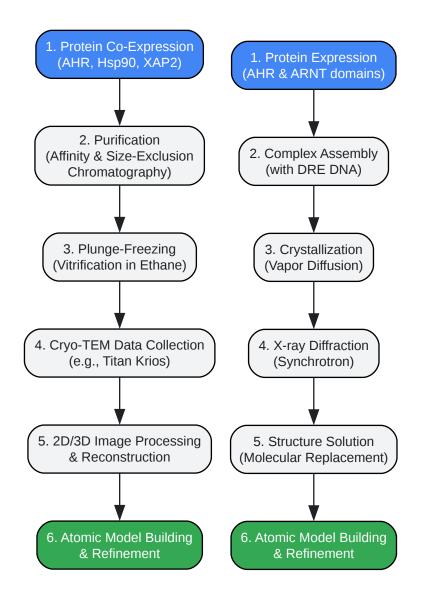
Foundational & Exploratory





- Protein Expression and Purification: The full-length human AHR, Hsp90, and XAP2 are coexpressed, often using a baculovirus system in Sf9 insect cells to ensure proper folding and
 post-translational modifications. The complex is then purified using affinity chromatography
 followed by size-exclusion chromatography to isolate stable, homogenous complexes.
- Ligand Incubation: The purified complex is incubated with a saturating concentration of a stabilizing ligand, such as indirubin, to capture the agonist-bound state.
- Grid Preparation: A small volume (2-3 μL) of the protein-ligand solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film and plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV). This process traps the complexes in a thin layer of vitreous ice.
- Data Collection: The frozen grids are loaded into a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated software is used to collect thousands of micrographs (movies) of the particle fields at cryogenic temperatures.
- Image Processing and 3D Reconstruction: The collected movies are processed to correct for beam-induced motion. Individual particle images are then picked, classified in 2D to remove noise and non-ideal views, and finally used to reconstruct a high-resolution 3D map of the complex using software like RELION or cryoSPARC.
- Model Building and Refinement: An atomic model is built into the final 3D density map and refined to produce the final structure.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aryl hydrocarbon receptor Wikipedia [en.wikipedia.org]
- 2. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond PMC [pmc.ncbi.nlm.nih.gov]



- 3. uniprot.org [uniprot.org]
- 4. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Dimerization Properties of the Aryl Hydrocarbon Receptor PAS-A Domain -PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aryl hydrocarbon receptor as a model PAS sensor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Architecture of the Aryl Hydrocarbon Receptor: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b132701#what-is-the-structure-of-the-aryl-hydrocarbon-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com